Psilomethoxin: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile
Psilomethoxin: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a tryptamine (B22526) of significant interest due to its structural relationship to the known psychedelic compounds psilocin (4-HO-DMT) and 5-MeO-DMT. First synthesized in 1965, it has remained largely unstudied until recent controversial claims of its biosynthesis brought it to the forefront of psychedelic research. This technical guide provides a comprehensive overview of the history of psilomethoxin's discovery and synthesis, a detailed account of the analytical chemistry that debunked recent biosynthetic claims, and a hypothesized pharmacological profile based on its structural analogues. Due to a lack of published empirical data, the receptor binding affinities, efficacy, and in vivo pharmacokinetics of psilomethoxin remain speculative. This guide compiles available data on related compounds to provide a comparative context for future research.
Discovery and Synthesis History
First Chemical Synthesis (1965)
Psilomethoxin was first synthesized in 1965 by Marc Julia and his colleagues at the Pasteur Institute. The synthesis was part of a broader exploration of indole (B1671886) derivatives. The original paper, "Recherches en série indolique. XII. - Synthèse de la (méthoxy-5 hydroxy-4 indolyl-3)-2 éthyl diméthylamine (psilométhoxine)," published in the Bulletin de la Société Chimique de France, describes a multi-step synthesis starting from ortho-vanillin[1][2][3]. Alexander Shulgin, a renowned psychedelic chemist, later described this 10-step synthesis as "quite a frightening thing," which may explain why the compound was not widely pursued. The molecule was characterized, but no bioassay or pharmacological data was reported, and the sample was not preserved[1][2].
Renewed Interest and the "Biosynthesis" Controversy
In the early 2020s, an organization known as the "Church of Psilomethoxin" (later renamed the Church of Sacred Synthesis) claimed to have produced psilomethoxin through a novel biosynthetic method[1]. This method allegedly involved feeding 5-MeO-DMT to cultivated Psilocybe mushrooms, with the assertion that the fungal enzymes would hydroxylate the 5-MeO-DMT at the 4-position to produce psilomethoxin[1][4][5]. This claim generated significant interest and skepticism within the scientific community. The church marketed and distributed what they claimed to be psilomethoxin-containing mushroom material as a sacrament[1].
Experimental Protocols
Chemical Synthesis of Psilomethoxin
Analytical Investigation of Alleged Biosynthesized Psilomethoxin
In 2023, a comprehensive analytical investigation was conducted by researchers at the Usona Institute to verify the claims of the Church of Psilomethoxin. The findings were published in a preprint titled "Fungi Fiction: Analytical Investigation into the Church Of Psilomethoxin's Alleged Novel Compound Using UPLC-HRMS"[2][5].
Experimental Workflow:
Methodology:
-
Sample Source: A sample of the purported psilomethoxin material was obtained from an anonymous member of the Church of Psilomethoxin[4].
-
Extraction: The contents of the capsule were extracted with methanol[5].
-
Analytical Technique: The extract was analyzed using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS)[2][5].
-
Comparison: The resulting chromatograms and mass spectra were compared against authentic reference standards for psilocybin, psilocin, baeocystin, 5-MeO-DMT, and the predicted mass of psilomethoxin[5].
Findings:
The analysis unambiguously identified psilocybin, psilocin, and a trace amount of baeocystin in the sample. Crucially, no detectable levels of psilomethoxin or its putative prodrug, 5-methoxypsilocybin, were found[1][2][5]. The researchers concluded that the claims of biosynthetic production of psilomethoxin were unsubstantiated and that the material being distributed was consistent with standard psilocybin-containing mushrooms[4][5].
Pharmacological Profile (Hypothesized)
As of late 2025, there is no publicly available empirical data on the receptor binding affinity, functional efficacy, or in vivo pharmacokinetics of psilomethoxin. The following sections present a hypothesized profile based on its structural similarity to psilocin and 5-MeO-DMT.
Receptor Binding Affinity
Psilomethoxin's structure suggests it would act as a serotonergic psychedelic, with primary activity at serotonin (B10506) (5-HT) receptors. It is hypothesized to have a higher affinity for the 5-HT1A receptor, similar to 5-MeO-DMT, while also acting on the 5-HT2A receptor, the primary target for classic psychedelics like psilocin[6].
Table 1: Receptor Binding Affinities (Ki, nM) of Psilomethoxin and Related Compounds
| Receptor | Psilomethoxin (Hypothesized) | Psilocin (4-HO-DMT) | 5-MeO-DMT |
| 5-HT1A | High | Moderate (100-600)[7] | High (<10)[8] |
| 5-HT2A | Moderate | Moderate (100-600)[7] | Low (>1000)[8] |
| 5-HT2B | Moderate | High (<10)[7] | Moderate |
| 5-HT2C | Moderate | Moderate (100-600)[7] | Low |
| SERT | Low | Low | Moderate |
Note: "High," "Moderate," and "Low" are qualitative descriptors based on structural comparisons. The quantitative data for psilocin and 5-MeO-DMT are provided for context.
Functional Efficacy
The functional activity of psilomethoxin at its target receptors is also unknown. It is likely to be a partial or full agonist at 5-HT1A and 5-HT2A receptors. The relative efficacy at these receptors would determine its unique psychedelic and potential therapeutic effects.
Table 2: Functional Efficacy (EC50, nM) of Related Compounds at the 5-HT2A Receptor
| Compound | EC50 (nM) at 5-HT2A | Emax (% of 5-HT) |
| Psilocin (4-HO-DMT) | ~1-10[9] | 90-100%[9] |
| 4-AcO-DMT | Weaker than 4-HO-DMT (~10-40x)[9] | ~79%[9] |
| 5-MeO-DMT | ~100[8] | ~115%[8] |
Pharmacokinetics
The pharmacokinetic profile of psilomethoxin has not been determined. Based on its structural similarity to psilocin, it is expected to be orally active with a similar duration of action. The half-life is speculated to be in the range of 1-3 hours, with direct effects lasting 4-6 hours[4].
Table 3: Pharmacokinetic Parameters of Related Compounds
| Parameter | Psilomethoxin (Hypothesized) | Psilocin | 5-MeO-DMT |
| Bioavailability | Orally Active | ~50% (from Psilocybin) | Inactive orally without MAOI |
| Half-life | 1-3 hours | 2-3 hours | 12-18 minutes |
| Onset of Action | Unknown | 20-40 minutes | Seconds to minutes (non-oral) |
| Duration of Effects | 4-6 hours | 4-6 hours | 30-90 minutes |
Hypothesized Signaling Pathways
Psilomethoxin's effects are likely mediated through the activation of G-protein coupled receptors, primarily 5-HT1A and 5-HT2A.
Activation of the 5-HT1A receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent downstream effects that are often associated with anxiolysis. In contrast, activation of the 5-HT2A receptor is coupled to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and protein kinase C (PKC) activation, which are linked to the classic psychedelic effects and promotion of neuroplasticity.
Future Directions
The field of psychedelic research would greatly benefit from the definitive chemical synthesis and rigorous pharmacological characterization of psilomethoxin. Key areas for future investigation include:
-
Replication of the 1965 Synthesis: A modern, well-documented synthesis of psilomethoxin is necessary to provide a pure standard for research.
-
In Vitro Pharmacology: Comprehensive receptor binding and functional assays are required to determine the precise affinity and efficacy of psilomethoxin at a wide range of CNS targets.
-
In Vivo Studies: Preclinical studies in animal models are needed to characterize the pharmacokinetic profile, behavioral effects, and safety of psilomethoxin.
-
Neurobiology: Investigation into the specific downstream signaling pathways and effects on neural plasticity will help to elucidate its mechanism of action.
Conclusion
Psilomethoxin remains an enigmatic tryptamine with a history rooted in classic psychedelic chemistry and a recent resurgence in interest due to unsubstantiated claims. While its biosynthetic production has been scientifically refuted, the potential for this "hybrid" molecule to possess a unique pharmacological profile warrants further investigation. This guide has summarized the known history and provided a data-driven, albeit hypothesized, framework for understanding its potential pharmacology. The definitive synthesis and characterization of psilomethoxin are critical next steps to unlock its true scientific and therapeutic potential.
References
- 1. Psilomethoxin - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Hydroxy-5-methoxydimethyltryptamine [chemeurope.com]
- 4. psymposia.com [psymposia.com]
- 5. researchgate.net [researchgate.net]
- 6. Psilomethoxin (4-HO-5-MeO-DMT) [benchchem.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
